2-(N-methylsulfonyl-4-phenoxyanilino)-N-phenylacetamide
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Overview
Description
2-(N-methylsulfonyl-4-phenoxyanilino)-N-phenylacetamide is a complex organic compound characterized by its unique chemical structure. It contains multiple bonds, aromatic rings, and functional groups such as secondary amides, ethers, and sulfonamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(N-methylsulfonyl-4-phenoxyanilino)-N-phenylacetamide involves multiple steps, typically starting with the preparation of intermediate compounds. One common route includes the reaction of N-methylsulfonyl-4-phenoxyaniline with phenylacetyl chloride under controlled conditions to form the desired product . The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-(N-methylsulfonyl-4-phenoxyanilino)-N-phenylacetamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to remove oxygen-containing groups or reduce double bonds.
Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may involve the use of halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
2-(N-methylsulfonyl-4-phenoxyanilino)-N-phenylacetamide has diverse applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(N-methylsulfonyl-4-phenoxyanilino)-N-phenylacetamide involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. The compound may bind to enzymes or receptors, altering their activity and influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-dimethoxyphenyl)-2-(N-methylsulfonyl-4-phenoxyanilino)acetamide
- 2-{[N-(methylsulfonyl)-N-(4-phenoxyphenyl)alanyl]amino}-N-propylbenzamide
Uniqueness
2-(N-methylsulfonyl-4-phenoxyanilino)-N-phenylacetamide stands out due to its specific combination of functional groups and aromatic rings, which confer unique reactivity and potential applications. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industry.
Properties
IUPAC Name |
2-(N-methylsulfonyl-4-phenoxyanilino)-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4S/c1-28(25,26)23(16-21(24)22-17-8-4-2-5-9-17)18-12-14-20(15-13-18)27-19-10-6-3-7-11-19/h2-15H,16H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKAYRIZAVDDLKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NC1=CC=CC=C1)C2=CC=C(C=C2)OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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